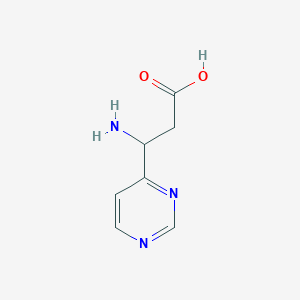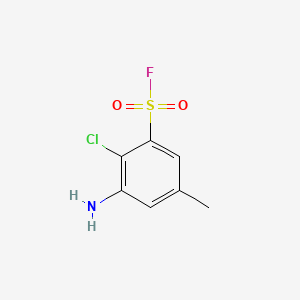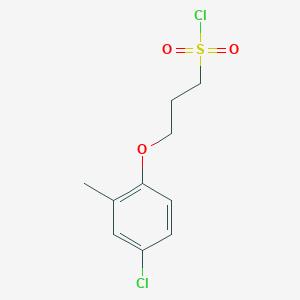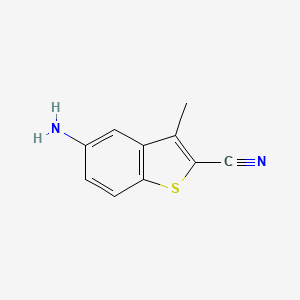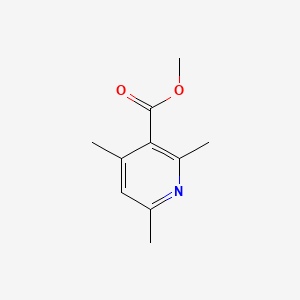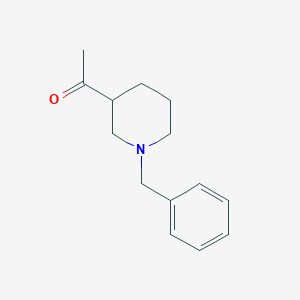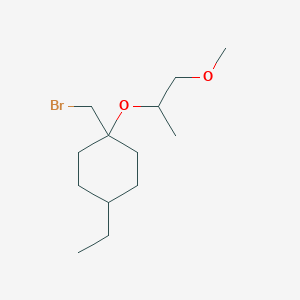
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a methoxypropan-2-yloxy group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Addition of the Methoxypropan-2-yloxy Group: The final step involves the addition of the methoxypropan-2-yloxy group, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products may include alcohols, ethers, or nitriles.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
科学的研究の応用
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxypropan-2-yloxy group can engage in etherification reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)-4-ethylcyclohexane: Lacks the methoxypropan-2-yloxy group, making it less versatile in certain reactions.
1-(Bromomethyl)-4-ethyl-1-((1-hydroxypropan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane:
Uniqueness
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a methoxypropan-2-yloxy group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C13H25BrO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC名 |
1-(bromomethyl)-4-ethyl-1-(1-methoxypropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-4-12-5-7-13(10-14,8-6-12)16-11(2)9-15-3/h11-12H,4-10H2,1-3H3 |
InChIキー |
GIIBHAXNEOEJEY-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(CBr)OC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


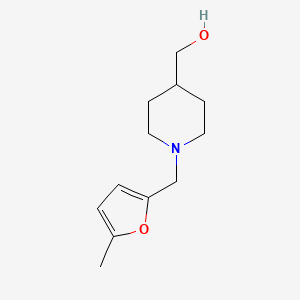

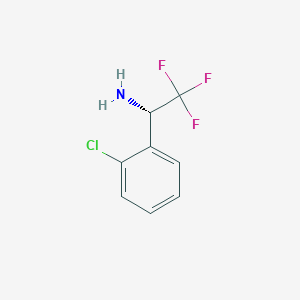
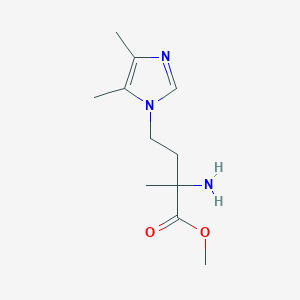

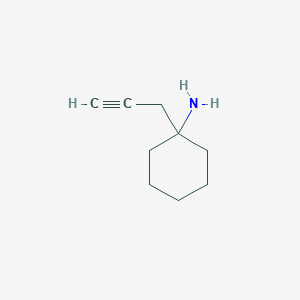
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
